molecular formula C20H30O5 B1151888 Pterisolic acid E CAS No. 1401419-89-3

Pterisolic acid E

Cat. No.: B1151888
CAS No.: 1401419-89-3
InChI Key:
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Description

Pterisolic acid E is a natural product found in Pteris semipinnata with data available.

Scientific Research Applications

  • Nrf2 Activation : Pterisolic acid B, a related compound, has been identified as an effective activator of the Nrf2 pathway, which is crucial for minimizing the side effects of chemotherapy. This activation occurs through the covalent modification of Cys171 of Keap1, inhibiting Nrf2 degradation (Dong et al., 2016).

  • New Derivatives Identification : Several new derivatives, including pterisolic acids A-F, have been isolated from Pteris semipinnata. These new ent-kauranoids were elucidated through spectroscopic studies and X-ray diffraction analysis, expanding the chemical understanding of pterisolic acid compounds (Wang et al., 2011).

  • Cytotoxicity and Apoptosis Induction : New hydroxylated ent-kauranoic acids, including pterisolic acid G and H, have been identified. These compounds exhibit cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy (Qiu et al., 2016).

  • Anticancer Properties of Related Compounds : Ursolic acid, another compound closely related to pterisolic acid, demonstrates significant anticancer effects. Its bioactivity includes anti-inflammatory, anticancer, antidiabetic, antioxidant, and antibacterial effects, although its clinical application is limited by bioavailability and solubility (Mlala et al., 2019).

  • Chemotherapeutic Synergism : Ursolic acid in combination with other chemotherapy agents, like paclitaxel, has shown synergistic effects in inhibiting the proliferation and inducing apoptosis in gastric cancer cells. This suggests a potential role for pterisolic acid derivatives in combination cancer therapy (Xu et al., 2017).

Properties

IUPAC Name

(1R,4S,5R,9R,10R,12R,13R,14R)-10,12-dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-11-12-9-19(15(11)22)8-5-14-17(2,16(23)24)6-4-7-18(14,3)20(19,25)10-13(12)21/h11-14,21,25H,4-10H2,1-3H3,(H,23,24)/t11-,12-,13-,14-,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIVAPRKBMMUKE-NBVFGAQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3(C1=O)CCC4C(CCCC4(C3(CC2O)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C[C@]3(C1=O)CC[C@@H]4[C@](CCC[C@]4([C@@]3(C[C@H]2O)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216071
Record name Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401419-89-3
Record name Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401419-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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